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Compound of Interest

Compound Name:
2-[(2-

Fluorophenyl)methoxy]pyrazine

Cat. No.: B2444833 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 2-[(2-Fluorophenyl)methoxy]pyrazine
is not readily available in public databases. This guide provides a detailed predictive analysis

based on the known spectroscopic data of its constituent chemical moieties: 2-

methoxypyrazine and 2-fluorobenzyl alcohol. The experimental protocols described are general

methodologies applicable to the analysis of such organic compounds.

Predicted Spectroscopic Data
This section outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for 2-[(2-Fluorophenyl)methoxy]pyrazine. These predictions

are derived from the analysis of structurally related compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring, the

methylene bridge, and the 2-fluorophenyl group.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.1 - 8.3 m 2H Pyrazine H

~7.9 - 8.0 m 1H Pyrazine H

~7.3 - 7.5 m 2H
Aromatic H (2-

Fluorophenyl)

~7.0 - 7.2 m 2H
Aromatic H (2-

Fluorophenyl)

~5.4 s 2H -O-CH₂-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will display signals for the pyrazine and the 2-fluorophenyl rings, as

well as the methylene carbon. The carbon attached to the fluorine atom will likely appear as a

doublet due to C-F coupling.

Chemical Shift (δ) ppm Assignment

~163 Pyrazine C-O

~160 (d, J ≈ 245 Hz) Aromatic C-F

~145 Pyrazine C

~143 Pyrazine C

~137 Pyrazine C

~130 Aromatic C

~129 Aromatic C

~128 Aromatic C (ipso)

~124 Aromatic C

~115 (d, J ≈ 21 Hz) Aromatic C

~68 -O-CH₂-
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Predicted Infrared (IR) Spectrum
The IR spectrum will likely show characteristic absorption bands for the aromatic rings, the C-O

ether linkage, and the C-F bond.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch[1]

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch[1]

~1250 Strong Aryl-O stretch (asymmetric)

~1100 Strong C-F stretch

~1050 Strong Aryl-O stretch (symmetric)

Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.

m/z Interpretation

~218 Molecular Ion [M]⁺

~109 [M - C₇H₆F]⁺ (loss of 2-fluorobenzyl radical)

~95 [C₅H₃N₂O]⁺

Spectroscopic Data of Constituent Moieties
The following tables summarize the available experimental data for 2-methoxypyrazine and 2-

fluorobenzyl alcohol, which were used for the predictive analysis.

2-Methoxypyrazine
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¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (Neat) MS (EI) m/z

δ 8.09 (s, 1H) δ 162.8 3050 cm⁻¹ (C-H str) 110 [M]⁺

δ 7.95 (d, 1H) δ 143.5 2950 cm⁻¹ (C-H str) 81

δ 7.78 (d, 1H) δ 136.5 1550 cm⁻¹ (C=N str) 53

δ 3.95 (s, 3H) δ 52.9 1150 cm⁻¹ (C-O str)

Note: Specific peak assignments for all signals are not available in the cited sources.

2-Fluorobenzyl alcohol
¹H NMR (CDCl₃)[2] ¹³C NMR (CDCl₃)[2] IR (Gas Phase)[3] MS (EI) m/z[4]

δ 7.40 (t, 1H)
δ 160.5 (d, J=246.0

Hz)
~3650 cm⁻¹ (O-H str) 126 [M]⁺

δ 7.27 (m, 1H) δ 129.3 (d, J=4.4 Hz)
~3070 cm⁻¹ (Aromatic

C-H str)
109

δ 7.13 (t, 1H) δ 129.2
~2950 cm⁻¹ (Aliphatic

C-H str)
96

δ 7.04 (t, 1H) δ 127.9 (d, J=14.7 Hz)
~1490 cm⁻¹ (Aromatic

C=C str)
77

δ 4.70 (s, 2H) δ 124.2 (d, J=3.5 Hz) ~1230 cm⁻¹ (C-O str)

δ 3.09 (s, 1H) δ 115.2 (d, J=21.2 Hz) ~1100 cm⁻¹ (C-F str)

δ 58.9

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in an NMR tube. The tube is placed in the NMR spectrometer, and the magnetic

field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to

acquire the free induction decay (FID), which is then Fourier transformed to obtain the

spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and

improve the signal-to-noise ratio.[5]

Infrared (IR) Spectroscopy
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For

a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and

pressing it into a disk, or the spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is

recorded.[6]

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization

(EI), the sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.[7][8] The resulting ions are then separated based on their mass-

to-charge ratio by a mass analyzer and detected.[9]

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
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Caption: Experimental workflow for spectroscopic analysis.
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Constituent Moieties Predicted Spectra

2-[(2-Fluorophenyl)methoxy]pyrazine
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Caption: Logical relationship for predictive spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-[(2-
Fluorophenyl)methoxy]pyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2444833#spectroscopic-data-for-2-2-
fluorophenyl-methoxy-pyrazine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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